Apigeninidin Apigeninidin Apigeninidin is a natural 3-deoxyanthocyanidin that can be isolated from leaves of sorghum. The synthesis of apigeninidin is increased, particularly in leaves of S. bicolor, after wounding or pathogen invasion, resulting in purple coloration. Apigeninidin has antibiotic and antifungal properties. It can be used to stain collagen fibers, muscles, and red blood cells in animal tissue sections.
Apigeninidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 1151-98-0
VCID: VC21336824
InChI: InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
SMILES:
Molecular Formula: C15H11ClO4
Molecular Weight: 290.70 g/mol

Apigeninidin

CAS No.: 1151-98-0

Cat. No.: VC21336824

Molecular Formula: C15H11ClO4

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Apigeninidin - 1151-98-0

CAS No. 1151-98-0
Molecular Formula C15H11ClO4
Molecular Weight 290.70 g/mol
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride
Standard InChI InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
Standard InChI Key GYQDOAKHUGURPD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]

Chemical Structure and Properties

Molecular Identity

Apigeninidin exists in multiple forms, most notably as apigeninidin chloride (C15H11ClO4) with a molecular weight of 290.70 g/mol . It also appears in literature as the base compound (C15H11O4) with a slightly lower molecular weight of 255.245 g/mol . The compound is officially categorized under PubChem CID 159360 and possesses several synonyms including Apigeninidin chloride, Apigenidin, and Gesneridin .

Structural Properties

The chemical structure of apigeninidin features a characteristic flavylium cation backbone with hydroxyl groups at specific positions. Its IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-1λ4-chromen-1-ylium , reflecting its arrangement of functional groups. The compound belongs to the class of organic compounds known as 7-hydroxyflavonoids, which are characterized by having a hydroxyl group at the C-7 position of the flavonoid skeleton .

Table 1: Chemical Properties of Apigeninidin

PropertyValueReference
Chemical FormulaC15H11ClO4 (as chloride salt)
Alternative FormulaC15H11O4 (base compound)
Molecular Weight290.70 g/mol (chloride salt)
Average Molecular Mass255.245 g/mol (base compound)
CAS Registry Number1151-98-0
SMILESOC1=CC=C(C=C1)C1=[O+]C2=C(C=C1)C(O)=CC(O)=C2
InChI KeyZKMZBAABQFUXFE-UHFFFAOYSA-O

Natural Sources and Extraction

Natural Occurrence

Apigeninidin is predominantly found in the leaf sheaths of certain sorghum varieties (Sorghum bicolor) that naturally produce high concentrations of this pigment . This natural source has been traditionally utilized in West African cuisine and food preparation for colorant purposes, where it imparts a characteristic red hue to various food products .

Extraction Methodologies

Research has identified several extraction methods for obtaining apigeninidin from sorghum leaf sheaths, with variation in efficiency based on extraction conditions. Traditional extraction approaches in West Africa primarily differ in two key aspects: the use of an alkaline rock salt (locally known as kanwu) and the temperature of the extraction water .

Table 2: Comparison of Apigeninidin Extraction Methods

Extraction MethodKey ParametersRelative EfficiencyNotes
Cool Alkaline ExtractionAmbient temperature with alkaline saltHighestThree times higher apigeninidin content than hot aqueous extraction
Hot Alkaline ExtractionElevated temperature with alkaline saltModerateLess efficient than cool alkaline but better than non-alkaline methods
Hot Aqueous ExtractionElevated temperature without additivesLowestSignificantly reduced yield of apigeninidin

The research demonstrates that cool extraction using alkaline conditions proves most efficient for obtaining apigeninidin, preserving both the yield and quality of the extracted pigment .

Biosynthesis Pathway

Biosynthetic Route

The biosynthesis of apigeninidin follows the flavonoid biosynthetic pathway with specific enzymatic conversions. While the complete pathway specific to apigeninidin wasn't fully detailed in the search results, related flavonoid biosynthesis pathways provide insight into its likely formation:

  • The initial step involves the conversion of phenylalanine to 4-coumaroyl-CoA through a series of enzymatic reactions including tyrosine ammonia-lyase (TAL) .

  • Chalcone synthase (CHS) then condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone .

  • Chalcone isomerase (CHI) catalyzes the formation of naringenin through heterocycle closure .

  • Flavone synthase (FNS) converts naringenin to apigenin .

  • Further modifications likely lead to the formation of apigeninidin.

Biotechnological Production

Recent advances in biotechnology have enabled the reconstruction of plant biosynthetic pathways in microbial hosts. Researchers have successfully reconstructed the biosynthetic pathways for related flavones (apigenin and luteolin) in Streptomyces albus by expressing genes encoding for TAL, 4CL, CHS, CHI, and FNS under appropriate promoter control . These approaches potentially provide routes for the sustainable production of apigeninidin through microbial fermentation rather than traditional plant extraction.

Biological Activities

Antimicrobial Properties

Recent research has revealed significant activity of apigeninidin chloride against the parasite Toxoplasma gondii, demonstrating its potential as an antimicrobial agent . The studies showed that apigeninidin chloride targets T. gondii tachyzoite growth through multiple mechanisms:

  • Induction of oxidative stress

  • Mitochondrial dysfunction

  • Ultimate parasite death

The compound demonstrated dose-dependent effects on various parameters related to oxidative stress and mitochondrial function in T. gondii .

Table 3: Effects of Apigeninidin Chloride on Toxoplasma gondii Parameters

ParameterConcentrationEffectStatistical Significance
Reactive Oxygen Species (ROS) Production50 μMSignificant increasep < 0.0001
Intracellular ROS50 μM vs. 1.5 μMSignificant differencep = 0.0005
Mitochondrial Superoxide Production50 μM vs. mediaSignificant increasep < 0.0001
Mitochondrial Superoxide Production1.56 μM vs. mediaModerate increasep < 0.001
Mitochondrial Membrane Potential50 μM vs. mediaSignificant disruptionp < 0.05

Metabolic Effects

Metabolomic analysis revealed that apigeninidin treatment affects several metabolic pathways in T. gondii. Notably, the compound caused:

  • Decreased production of cholesterol sulfate at 48 hours compared to 24 hours of treatment

  • Reduction in hexadecyl tricosanoate production over time

  • Significant decrease in 1-palmitoyl-lysophosphatidic acid at 48 hours of treatment

These metabolic alterations suggest that apigeninidin may interfere with lipid metabolism and membrane integrity in the parasite, contributing to its observed antimicrobial effects.

Applications as a Natural Food Colorant

Traditional Uses

Apigeninidin has a long history of traditional use as a natural food colorant in West Africa. The red pigment extracted from sorghum leaf sheaths is widely applied in:

  • Fermented foods

  • Heated food products

  • Various processed food items requiring red coloration

The compound's stability under food processing conditions makes it particularly valuable as a natural alternative to synthetic food colorants.

Advantages of Apigeninidin as a Food Colorant

Several properties make apigeninidin an attractive natural food colorant:

  • Stability in alkaline and heated conditions

  • Natural origin meeting consumer demand for clean-label ingredients

  • Potential additional health benefits associated with flavonoid compounds

  • Cultural significance and traditional use history

Current Research and Future Perspectives

Expanding Pharmaceutical Applications

The demonstrated antimicrobial activity of apigeninidin against T. gondii opens potential pharmaceutical applications. Research indicates that the compound disrupts the parasite's mitochondrial function and induces oxidative stress at concentrations as low as 1.5 μM, suggesting potent antiparasitic properties worthy of further investigation .

Optimizing Extraction and Production

Current research continues to focus on comparing and optimizing extraction methods to improve yield and purity. The significant finding that cool alkaline extraction yields approximately three times more apigeninidin than traditional hot water extraction methods provides valuable insight for commercial production considerations .

Metabolomic Insights

Metabolomic studies have revealed specific biochemical pathways affected by apigeninidin, particularly related to lipid metabolism in treated organisms. These findings enhance understanding of the compound's mechanism of action and may guide future applications in both food science and medicine .

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